

Peroxynitrous Acid: A Dual-Natured Reagent in Oxidative and Nitrative Stress

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxynitrous acid

Cat. No.: B081277

[Get Quote](#)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxynitrous acid (ONOOH) and its conjugate base, peroxy nitrite (ONOO⁻), are potent reactive nitrogen species (RNS) at the crossroads of nitric oxide and superoxide radical biology. With a pKa of approximately 6.8, both species coexist under physiological conditions, exhibiting a dual reactivity as both a powerful oxidant and a nitrating agent.^{[1][2]} This technical guide provides an in-depth exploration of the core chemical properties of **peroxynitrous acid**, its reaction kinetics with key biological targets, detailed experimental protocols for its study, and its modulatory effects on critical cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of **peroxynitrous acid** in health and disease.

Core Chemical and Physical Properties

Peroxynitrous acid is an unstable and highly reactive molecule formed from the near-diffusion-controlled reaction of nitric oxide ($\bullet\text{NO}$) and superoxide ($\text{O}_2\bullet^-$) radicals.^[3] Its reactivity is intrinsically linked to its protonation state. At physiological pH (~7.4), it exists in equilibrium with the peroxy nitrite anion. The protonated form, **peroxynitrous acid**, is generally considered the more reactive species in many of its oxidative reactions.

Decomposition Pathways: Once formed, **peroxynitrous acid** is short-lived and undergoes several key decomposition reactions:

- Isomerization to Nitrate: A primary detoxification pathway involves the unimolecular rearrangement of ONOOH to the stable and relatively inert nitrate (NO_3^-).[\[4\]](#)
- Homolytic Cleavage: The O-O bond of **peroxynitrous acid** can undergo homolysis to generate highly reactive hydroxyl ($\cdot\text{OH}$) and nitrogen dioxide ($\cdot\text{NO}_2$) radicals.[\[4\]](#) This pathway is a significant source of the oxidative and nitrative stress associated with peroxy nitrite.
- Reaction with Carbon Dioxide: In biological systems, a predominant pathway is the rapid reaction of the peroxy nitrite anion with carbon dioxide (CO_2), which is present at high physiological concentrations. This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO_2^-), which subsequently decomposes to yield carbonate (CO_3^{2-}) and nitrogen dioxide ($\cdot\text{NO}_2$) radicals, both of which are potent one-electron oxidants.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Core Physicochemical Properties of **Peroxynitrous Acid**

Property	Value	Conditions	Reference(s)
pKa	~6.8	37°C	[1]
Molar Extinction Coefficient (ϵ)	1670 $\text{M}^{-1} \text{cm}^{-1}$	at 302 nm, pH > 12	[1] [2] [7]
Isomerization Rate Constant (k)	~1.2 s^{-1}	Neutral pH	[8]
Homolysis Yield	~28-33%	Physiological pH	[9]

Reactivity as an Oxidant and Nitrating Agent

Peroxynitrous acid's biological effects are dictated by its ability to oxidize and nitrate a wide range of biomolecules, particularly amino acid residues in proteins.

Oxidative Reactivity

Peroxynitrite and its derived radicals are potent oxidants, targeting several key amino acid residues.

- Cysteine and Methionine: The sulfur-containing amino acids, cysteine and methionine, are primary targets for oxidation by peroxynitrite. Cysteine is readily oxidized to form disulfide bonds or further oxidized states, while methionine is converted to methionine sulfoxide.[\[10\]](#) [\[11\]](#)
- Tryptophan: The indole ring of tryptophan is also susceptible to oxidation and nitration by peroxynitrite.[\[12\]](#)

Nitrating Activity

The nitration of tyrosine residues to form 3-nitrotyrosine is a hallmark of peroxynitrite activity and is often used as a biomarker for nitrative stress *in vivo*.[\[13\]](#) This modification can alter protein structure, function, and signaling.

Mechanism of Tyrosine Nitration: The prevailing mechanism for tyrosine nitration involves a two-step radical process. First, a one-electron oxidant, such as the hydroxyl or carbonate radical derived from peroxynitrite decomposition, abstracts a hydrogen atom from the phenolic ring of tyrosine to form a tyrosyl radical. This radical then rapidly combines with nitrogen dioxide ($\bullet\text{NO}_2$) to yield 3-nitrotyrosine.[\[14\]](#)

Quantitative Data on Reactivity

The following tables summarize the second-order rate constants for the reaction of peroxynitrite with key biological molecules.

Table 2: Second-Order Rate Constants for Reactions with Amino Acids

Amino Acid	Rate Constant (M ⁻¹ s ⁻¹)	pH	Temperature (°C)	Reference(s)
Cysteine	5,900	7.4	37	[10]
Methionine (ONOOH)	1.7 x 10 ³	-	-	[11]
Methionine (ONOO ⁻)	8.6	-	-	[11]
N-				
Acetylmethionine (ONOOH)	2.8 x 10 ³	-	-	[11]
N-				
Acetylmethionine (ONOO ⁻)	10.0	-	-	[11]
Tryptophan	184 ± 11	-	37	[15]

Table 3: Second-Order Rate Constants for Other Key Reactions

Reactant	Rate Constant (M ⁻¹ s ⁻¹)	pH	Temperature (°C)	Reference(s)
Carbon Dioxide (CO ₂) (pH- independent)	5.8 x 10 ⁴	-	37	[5][16]
Carbon Dioxide (CO ₂) (apparent)	2.3 x 10 ³	7.4	37	[16]
Albumin (single thiol)	2,600 - 2,800	7.4	37	[10]
Human Serum Albumin (HSA)	3,800	7.4	37	[17]
Tryptophan Hydroxylase	3.4 x 10 ⁴	7.4	25	

Experimental Protocols

Synthesis of Peroxynitrite

A common and reliable method for synthesizing peroxy nitrite in the laboratory involves the quenched-flow reaction of acidified nitrite with hydrogen peroxide.[\[7\]](#)

Materials:

- Sodium nitrite (NaNO_2)
- Hydrogen peroxide (H_2O_2)
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Manganese dioxide (MnO_2), granular
- Ice bath
- Stir plate and stir bar
- Syringe pump (optional, for precise mixing)

Procedure:

- Prepare a solution of 0.6 M NaNO_2 in deionized water.
- Prepare a solution of 0.7 M HCl and 0.6 M H_2O_2 . Caution: This solution is highly reactive and should be prepared immediately before use.
- Cool both solutions to 0°C in an ice bath with constant stirring.
- Rapidly and vigorously mix the acidic H_2O_2 solution with the NaNO_2 solution. This can be achieved by pouring the H_2O_2 solution into the nitrite solution with vigorous stirring or by using a stopped-flow apparatus or syringe pump for more controlled mixing. The formation of **peroxynitrous acid** is nearly instantaneous.

- Immediately quench the reaction by adding a solution of 1.5 M NaOH. The solution will turn a characteristic yellow color, indicating the formation of the peroxynitrite anion (ONOO^-).
- To remove unreacted H_2O_2 , add a small amount of granular MnO_2 and stir for 15-20 minutes, or until oxygen evolution ceases.
- Filter the solution to remove the MnO_2 .
- The resulting peroxynitrite solution can be aliquoted and stored at -80°C for several weeks.

Quantification: The concentration of the peroxynitrite stock solution is determined spectrophotometrically. Measure the absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient (ϵ) of $1670 \text{ M}^{-1} \text{ cm}^{-1}$.[\[1\]](#)

Kinetic Analysis using Stopped-Flow Spectrophotometry

Stopped-flow spectrophotometry is an essential technique for studying the kinetics of fast reactions involving peroxynitrite.

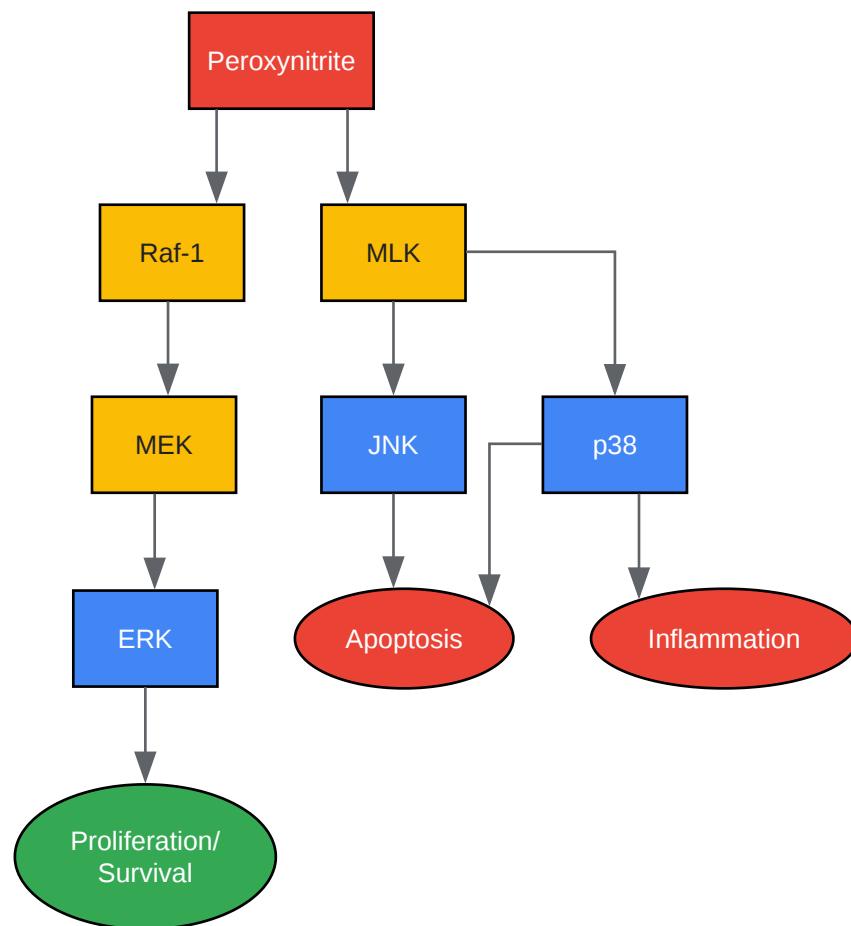
Experimental Setup:

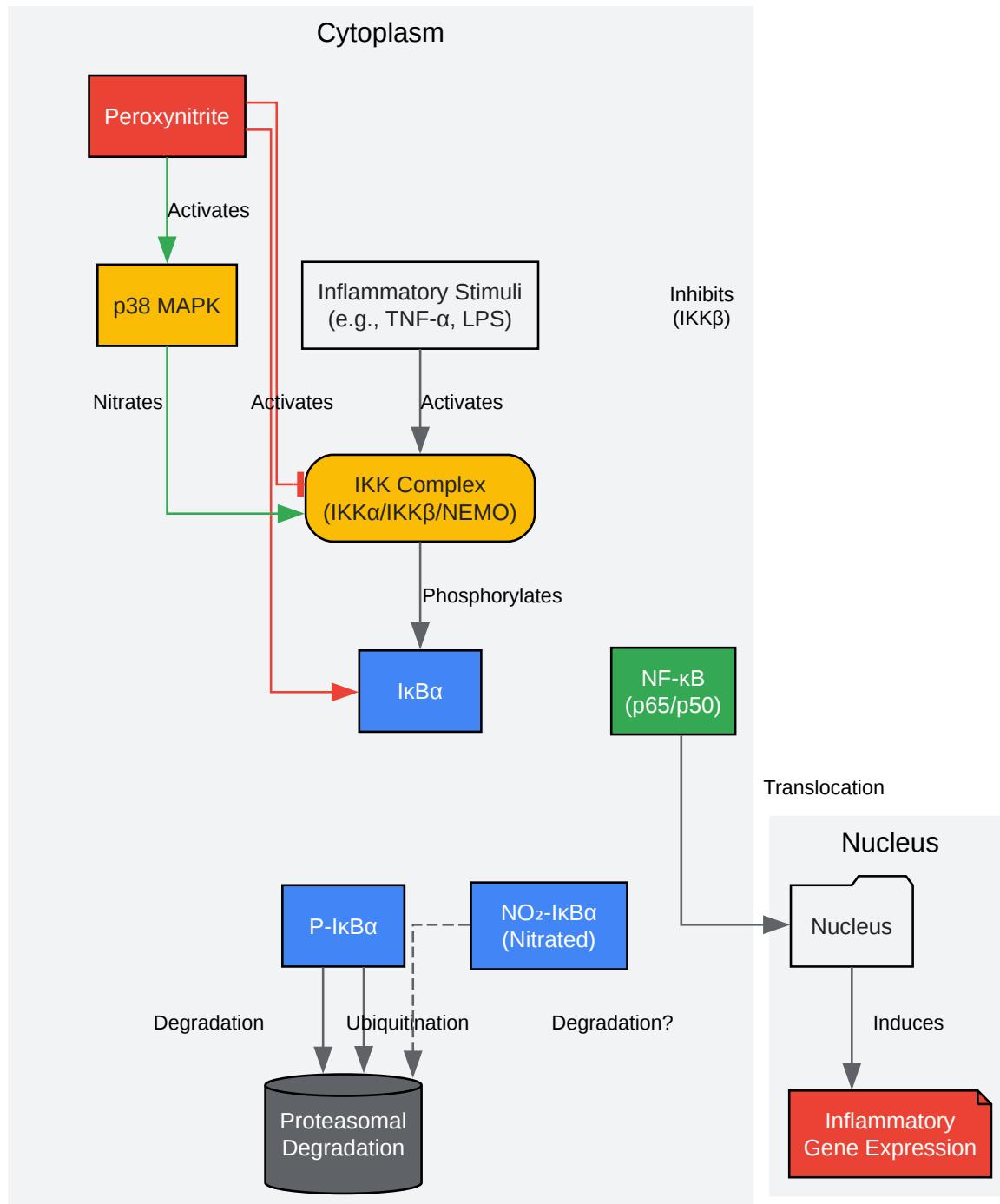
- Stopped-flow spectrophotometer with a UV-Vis detector
- Two drive syringes
- Data acquisition system

Procedure:

- Prepare a fresh, quantified solution of peroxynitrite in an alkaline buffer (e.g., 0.1 M NaOH).
- Prepare a solution of the reactant of interest (e.g., amino acid, protein) in the desired reaction buffer (e.g., phosphate buffer at a specific pH).
- Load the peroxynitrite solution into one syringe and the reactant solution into the other.

- Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes.
- Monitor the decay of the peroxynitrite absorbance at 302 nm as a function of time.
- The observed pseudo-first-order rate constant (k_{obs}) is obtained by fitting the absorbance decay curve to a single exponential function.
- By varying the concentration of the target molecule and plotting k_{obs} versus concentration, the second-order rate constant for the reaction can be determined from the slope of the resulting linear plot.


Modulation of Cellular Signaling Pathways


Peroxynitrite is not only a damaging agent but also a modulator of cellular signaling pathways, primarily through the oxidative modification of key signaling proteins.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Peroxynitrite has been shown to activate all three major MAPK pathways: ERK, JNK, and p38. [16]

- ERK Pathway: Peroxynitrite can activate the ERK pathway through the upstream kinases Raf-1 and MEK, independently of the EGF receptor and Ras.[16]
- JNK and p38 Pathways: The activation of the stress-activated protein kinases JNK and p38 by peroxynitrite is often associated with apoptotic signaling. This can be initiated by upstream kinases such as Mixed Lineage Kinases (MLKs).

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PEROXYNITRITE IS A POTENT INHIBITOR OF NF- κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 3. Modulation of myocardial contraction by peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Peroxynitrite is a major trigger of cardiomyocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of p38 MAPK induced peroxynitrite generation in LPS plus IFN-gamma-stimulated rat primary astrocytes via activation of iNOS and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrite activates mitogen-activated protein kinase (MAPK) via a MEK-independent pathway: a role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. Peroxynitrite increases VEGF expression in vascular endothelial cells via STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. NF- κ B activation by peroxynitrite through I κ B α -dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peroxynitrite is a potent inhibitor of NF- κ B activation triggered by inflammatory stimuli in cardiac and endothelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxynitrite activates ERK via Raf-1 and MEK, independently from EGF receptor and p21Ras in H9C2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Two distinct signaling pathways regulate peroxynitrite-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Peroxynitrous Acid: A Dual-Natured Reagent in Oxidative and Nitritative Stress]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b081277#peroxynitrous-acid-reactivity-as-an-oxidant-and-nitrating-agent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com